2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a complex organic compound that features a cyclopentylthio group, a pyrimidinylamino group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidinyl Group: The azetidinyl group can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyrimidinylamino Group: This step involves the reaction of the azetidinyl intermediate with a pyrimidine derivative under controlled conditions.
Attachment of the Cyclopentylthio Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopentylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.
Uniqueness
2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c19-13(10-20-12-4-1-2-5-12)18-8-11(9-18)17-14-15-6-3-7-16-14/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMPOEXHFPYLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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